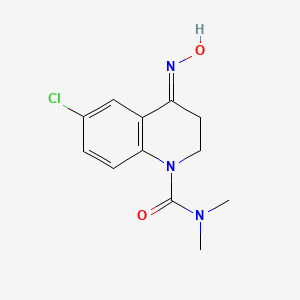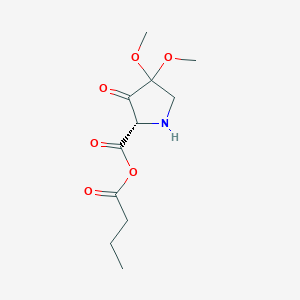
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of carboxylic anhydrides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, two methoxy groups, and a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride typically involves the condensation of butyric acid with a suitable reagent to form the anhydride. One common method is the reaction of butyric acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of butyric anhydride can be achieved using a single reactive distillation column with internal material circulation. This method involves the use of butyric acid and acetic anhydride in a reversible reaction, where the excess reactant is circulated internally to optimize the yield and reduce production costs .
化学反应分析
Types of Reactions
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often with an acid or base catalyst.
Esterification: Alcohols, typically in the presence of an acid catalyst like sulfuric acid.
Aminolysis: Amines, often with a base catalyst like pyridine.
Major Products Formed
Hydrolysis: Butyric acid.
Esterification: Butyrate esters.
Aminolysis: Butyramides.
科学研究应用
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of perfumes, flavors, and other chemical intermediates.
作用机制
The mechanism of action of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. For example, it can inhibit histone deacetylases, leading to changes in gene expression and cellular function. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Butyric anhydride: A simpler anhydride with similar reactivity.
Acetic anhydride: Another carboxylic anhydride with different reactivity and applications.
Propionic anhydride: Similar structure but with a shorter carbon chain.
Uniqueness
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which includes a pyrrolidine ring and methoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
属性
分子式 |
C11H17NO6 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
butanoyl (2S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO6/c1-4-5-7(13)18-10(15)8-9(14)11(16-2,17-3)6-12-8/h8,12H,4-6H2,1-3H3/t8-/m0/s1 |
InChI 键 |
XJEODWYYNTXKCE-QMMMGPOBSA-N |
手性 SMILES |
CCCC(=O)OC(=O)[C@@H]1C(=O)C(CN1)(OC)OC |
规范 SMILES |
CCCC(=O)OC(=O)C1C(=O)C(CN1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


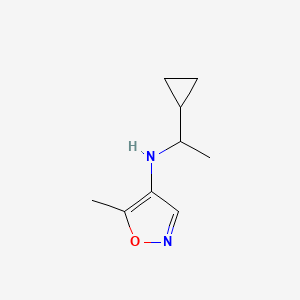
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)

![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)
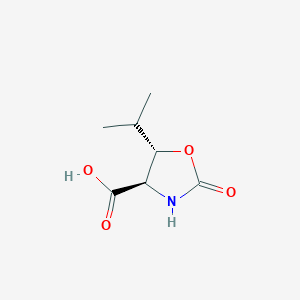
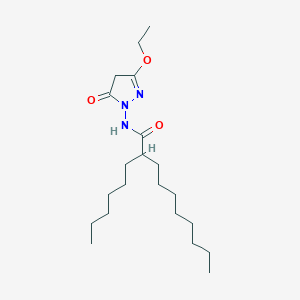
![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)



